molecular formula C11H14IN3S B1473330 (1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide CAS No. 1426290-31-4

(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide

Cat. No. B1473330
CAS RN: 1426290-31-4
M. Wt: 347.22 g/mol
InChI Key: NHFXTIWORVMCFJ-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are important heterocyclic systems that provide the skeleton to many biologically active compounds .


Synthesis Analysis

A simple, new method for the synthesis of S-aryl carbamimidothioates is described using aryl diazonium fluoroborates, aryl isothiocyanates, amines, and Et3N as the base at room temperature .


Molecular Structure Analysis

The structures of the products were determined by spectroscopic methods and from their dipole moments .


Chemical Reactions Analysis

The methods employed for the synthesis of carbamimidothioates include copper-catalyzed arylation of thiourea compounds in the presence of diazonium salts .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Coordination Chemistry and Ligand Flexibility

Research has shown that dimethylindolide anions, closely related to the structure of (1,2-Dimethylindol-3-yl) carbamimidothioate, exhibit versatile coordination chemistry with various metals, including potassium, yttrium, and samarium. These compounds demonstrate different binding modes, indicating flexibility in their application as ligands in inorganic chemistry and potential use in materials science (Evans, Brady, & Ziller, 2002).

Organic Synthesis and Chemical Reactions

Studies have also focused on the synthesis and reactions of indole derivatives, including those with modifications similar to (1,2-Dimethylindol-3-yl) carbamimidothioate. These works highlight the potential for creating novel compounds with varied biological and chemical properties. For instance, reactions involving selenium-containing heterocycles from isoselenocyanates demonstrate the versatility of related compounds in synthesizing heterocycles with potential applications in pharmaceuticals and agrochemicals (Sommen, Linden, & Heimgartner, 2007).

Photoelectric Conversion and Organic Electronics

Certain derivatives of indole, including those incorporating carbamimidothioate groups, have been investigated for their photoelectric properties. Research into cyanine dyes, for example, indicates the potential use of these compounds in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This highlights a promising avenue for the development of renewable energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

Liquid Organic Hydrogen Carriers

Indole derivatives are being explored as liquid organic hydrogen carriers (LOHCs), a critical area of research for sustainable energy solutions. The study on 1,2-dimethylindole as a new LOHC demonstrates the relevance of indole derivatives in hydrogen storage, offering a promising path for the development of clean energy carriers (Dong, Yang, Li, Zhu, Chen, & Cheng, 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules .

properties

IUPAC Name

(1,2-dimethylindol-3-yl) carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.HI/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2;/h3-6H,1-2H3,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFXTIWORVMCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)SC(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Reactant of Route 2
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Reactant of Route 3
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Reactant of Route 4
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Reactant of Route 5
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide
Reactant of Route 6
(1,2-Dimethylindol-3-yl) carbamimidothioate;hydroiodide

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